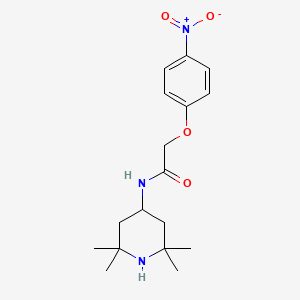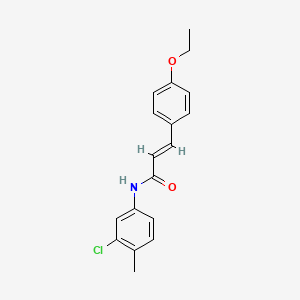
N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide, also known as CEMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CEMPA belongs to the class of acrylamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide is complex and involves multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. It also induces cell cycle arrest by downregulating the expression of cyclin-dependent kinases and upregulating the expression of cyclin-dependent kinase inhibitors. In inflammation, this compound inhibits the activation of NF-κB signaling pathway by preventing the degradation of IκBα and reducing the nuclear translocation of p65 subunit. In neurological disorders, this compound modulates the activity of NMDA receptors by enhancing the binding of glutamate and reducing the binding of Mg2+ ion.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and cognitive-enhancing effects. In cancer cells, this compound induces apoptosis and cell cycle arrest by regulating the expression of various proteins involved in these processes. In inflammation, this compound reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB signaling pathway. In neurological disorders, this compound enhances the cognitive function and memory retention by modulating the activity of NMDA receptors.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity, easy synthesis, and low toxicity. However, this compound also has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. Moreover, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are yet to be determined.
Orientations Futures
There are several future directions for N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide research, including its potential applications in other diseases, such as diabetes, cardiovascular diseases, and autoimmune disorders. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and cognitive-enhancing effects of this compound. Additionally, the development of more potent and selective this compound analogs with improved pharmacokinetic properties may enhance its therapeutic potential. Finally, the safety and efficacy of this compound in human clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and cognitive-enhancing effects. Further studies are needed to elucidate the molecular mechanisms underlying these effects and to determine its safety and efficacy in humans. Overall, this compound represents a potential therapeutic agent for various diseases and warrants further investigation.
Méthodes De Synthèse
N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methylphenylamine with 4-ethoxybenzaldehyde in the presence of acetic acid. This reaction results in the formation of the intermediate product, which is then reacted with acryloyl chloride to yield this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological disorders research, this compound has been found to enhance the cognitive function and memory retention by modulating the activity of NMDA receptors.
Propriétés
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-3-22-16-9-5-14(6-10-16)7-11-18(21)20-15-8-4-13(2)17(19)12-15/h4-12H,3H2,1-2H3,(H,20,21)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWQJHZZYWIHKK-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


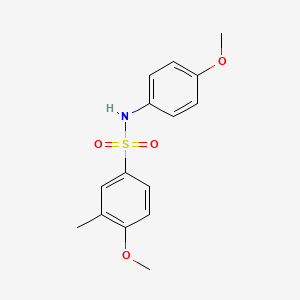
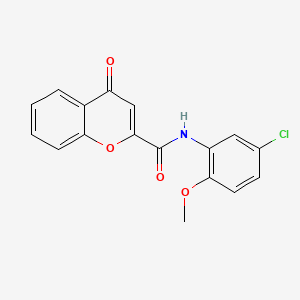
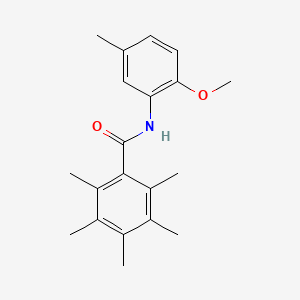
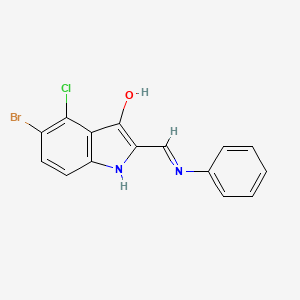
![N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5721261.png)
![N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5721269.png)
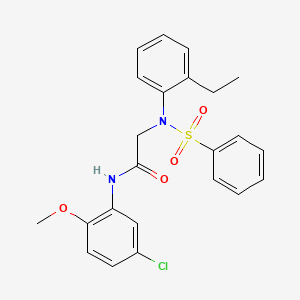
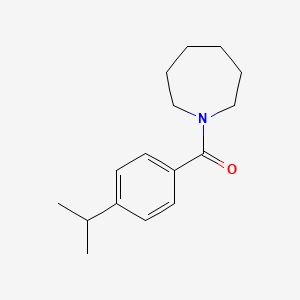
![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B5721286.png)
amino]acetyl}oxy)-4-iodobenzenecarboximidamide](/img/structure/B5721296.png)
